REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH3:28])[C:7](=[O:27])[C:8]3[CH:18]=[C:17](/[CH:19]=[CH:20]/[C:21]4[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=4)[CH:16]=[N:15][C:9]=3[N:10]([CH2:13][CH3:14])[C:11]=2[N:12]=1.[PH2]([O-])=O.[Na+]>O1CCOCC1.O.[Pd]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH3:28])[C:7](=[O:27])[C:8]3[CH:18]=[C:17]([CH2:19][CH2:20][C:21]4[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=4)[CH:16]=[N:15][C:9]=3[N:10]([CH2:13][CH3:14])[C:11]=2[N:12]=1 |f:1.2|
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Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC=2N(C(C3=C(N(C2N1)CC)N=CC(=C3)\C=C\C3=CC=NC=C3)=O)C
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.25 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
[PH2](=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated at 80°-90° C. for 3 hours
|
Duration
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3 h
|
Type
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FILTRATION
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Details
|
The reaction mixture was then filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The product was purified by chromatography over silica gel
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Type
|
WASH
|
Details
|
eluting with methanol/dichloromethane
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(C(C3=C(N(C2N1)CC)N=CC(=C3)CCC3=CC=NC=C3)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |